molecular formula C9H11NO2 B14791876 n-Hydroxy-2-methylacetanilide

n-Hydroxy-2-methylacetanilide

Cat. No.: B14791876
M. Wt: 165.19 g/mol
InChI Key: MGSOPJIRTAYBAN-UHFFFAOYSA-N
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Description

n-Hydroxy-2-methylacetanilide (IUPAC name: N-(2-hydroxyphenyl)-2-methylacetamide) is an aromatic amide derivative featuring a hydroxyl group at the ortho position relative to the acetamide moiety and a methyl substituent on the benzene ring. The hydroxyl and acetamide groups contribute to its polarity, influencing solubility and reactivity in chemical reactions .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-hydroxy-N-phenylpropanamide

InChI

InChI=1S/C9H11NO2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,12H,2H2,1H3

InChI Key

MGSOPJIRTAYBAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of n-Hydroxy-2-methylacetanilide typically involves the reaction of 2-methylacetanilide with hydroxylating agents. One common method is the hydroxylation of 2-methylacetanilide using hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroxylated product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

n-Hydroxy-2-methylacetanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Hydroxy-2-methylacetanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Hydroxy-2-methylacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound Not available C₉H₁₁NO₂ 165.19 Hydroxyphenyl, acetamide, methyl Research (inferred)
2-Hydroxy-5-methylacetanilide Not provided C₉H₁₁NO₂ 165.19 Hydroxyphenyl, acetamide, methyl Chemical synthesis
2'-Methylacetanilide 120-66-1 C₉H₁₁NO 149.19 Acetamide, methylphenyl Industrial intermediates
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ 159.23 Hydroxamic acid (RCONHOH) Metal chelation, research

Key Findings:

Hydroxamic Acid vs. Acetanilide: N-Hydroxyoctanamide (a hydroxamic acid) features an N-hydroxy group, enabling metal ion chelation, whereas acetanilide derivatives lack this functionality .

Reactivity and Applications :

  • Hydroxamic acids (e.g., N-Hydroxyoctanamide) exhibit antioxidant activity due to radical scavenging capabilities, as demonstrated in DPPH assays .
  • 2'-Methylacetanilide, lacking a hydroxyl group, is primarily used in industrial settings, with safety protocols emphasizing inhalation precautions .

Safety Profiles :

  • Methyl 2-hydroxyacetate (a related ester) requires stringent first-aid measures for inhalation exposure, highlighting the variability in hazards among hydroxylated compounds .
  • Hydroxamic acids generally demand careful handling due to their reactive N-hydroxy group, whereas acetanilides like 2'-methylacetanilide pose fewer acute risks .

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